Oxo(diphenyl)[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-lambda~5~-phosphane
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Overview
Description
Oxo(diphenyl)[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-lambda~5~-phosphane is a chemical compound with the molecular formula C19H10F7OP. This compound is characterized by the presence of a phosphine oxide group, diphenyl groups, and a highly fluorinated phenyl ring. The compound is notable for its unique structure, which includes multiple fluorine atoms and a trifluoromethyl group, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxo(diphenyl)[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxo(diphenyl)[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diphenylphosphine oxide derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Oxo(diphenyl)[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-lambda~5~-phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in reactions involving transition metals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Mechanism of Action
The mechanism of action of Oxo(diphenyl)[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The phosphine oxide group can coordinate with metal centers, influencing catalytic activity. The fluorinated phenyl ring enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine oxide: Lacks the fluorinated phenyl ring, making it less stable and less lipophilic.
Trifluoromethylphenylphosphine oxide: Similar structure but without the diphenyl groups, affecting its coordination properties.
Uniqueness
Oxo(diphenyl)[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-lambda~5~-phosphane is unique due to the combination of its phosphine oxide group, diphenyl groups, and highly fluorinated phenyl ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
869991-28-6 |
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Molecular Formula |
C19H10F7OP |
Molecular Weight |
418.2 g/mol |
IUPAC Name |
1-diphenylphosphoryl-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C19H10F7OP/c20-14-13(19(24,25)26)15(21)17(23)18(16(14)22)28(27,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
InChI Key |
MEAQATOLIZVMBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=C(C(=C(C(=C3F)F)C(F)(F)F)F)F |
Origin of Product |
United States |
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